{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine
Description
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine is a small organic molecule featuring a phenyl ring substituted at the 2-position with a methanamine (-CH₂NH₂) group and a morpholine-4-sulfonylmethyl (-CH₂-SO₂-morpholine) moiety.
Properties
IUPAC Name |
[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHVMHVPGHXSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by the introduction of a phenylmethanamine group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can also interact with various biological molecules, affecting their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Position : The target compound’s 2-phenyl substitution contrasts with the 4-substituted LD-1794 . Para-substituted analogs often exhibit higher metabolic stability due to reduced steric hindrance, while ortho-substitution may enhance target binding specificity.
- Heterocycle and Linker: Replacing morpholine sulfonyl with piperazine (as in ) or imidazole () alters electronic properties.
- Synthetic Accessibility : Piperazine and imidazole analogs are synthesized via reductive amination or nucleophilic substitution , whereas sulfonyl-containing compounds require sulfonylation steps, which may involve hazardous reagents like chlorosulfonic acid.
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound enhances water solubility compared to non-sulfonated analogs like [4-(2-Morpholinoethoxy)phenyl]methylamine .
- Stability : Para-substituted LD-1794 () may exhibit greater stability under physiological conditions compared to ortho-substituted isomers due to reduced steric strain.
Biological Activity
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine is a chemical compound that has garnered attention in pharmaceutical research due to its diverse biological activities. Characterized by a morpholine ring, a sulfonyl group, and a phenylmethanamine moiety, this compound is being explored for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H19ClN2O3S, with a molecular weight of 292.81 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and stability in various formulations. Its unique structural features contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to enzymes and receptors. The morpholine ring provides additional interaction sites, which may improve the overall efficacy of the compound in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent, potentially beneficial in treating inflammatory conditions.
- Neurotransmitter Modulation : It has been investigated for its effects on neurotransmitter systems, indicating potential applications in treating mood disorders such as depression and anxiety.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further development in combating bacterial infections .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Morpholine-4-sulfonyl)phenyl)ethanamine | C11H17ClN2O3S | Contains an ethane instead of a methylene bridge |
| 4-(Sulfonyl)aniline | C6H7N1O2S | Lacks the morpholine ring; simpler structure |
| N-(morpholino)benzamide | C10H12N2O1S | Benzamide structure instead of methanamine |
This table illustrates how the specific functional groups and structural complexity of this compound contribute to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Pharmacological Studies : Research has demonstrated that this compound can modulate neurotransmitter levels, suggesting its potential use in treating psychiatric disorders. A study indicated that it effectively increased serotonin levels in animal models, supporting its role as an antidepressant .
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in models of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting therapeutic implications for chronic inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine?
Answer:
A common approach involves sulfonylation of a precursor amine. For example:
- Step 1: React 2-(aminomethyl)phenyl methanol with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Step 2: Oxidize the methanol moiety to methanamine via reductive amination or catalytic hydrogenation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically used to isolate the product, as demonstrated in analogous syntheses of benzimidazole-containing amines .
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the presence of the morpholine sulfonyl group (e.g., δ ~3.6 ppm for morpholine protons) and the methanamine moiety (δ ~2.8 ppm for CHNH) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis: Verify C, H, N, S content to ensure stoichiometric consistency .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure predictions . Key steps:
- Geometry Optimization: Use a 6-31G(d,p) basis set to minimize energy.
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reactivity studies.
- TD-DFT: Predict UV-Vis absorption spectra to correlate with experimental data .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Modification Sites: Vary substituents on (i) the morpholine ring (e.g., alkylation) or (ii) the phenyl ring (e.g., halogenation) to assess impact on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., kinase inhibition assays) using IC measurements. Compare with computational docking results (e.g., AutoDock Vina) .
- Data Analysis: Use multivariate regression to correlate electronic parameters (HOMO/LUMO, logP) with activity .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization: Ensure consistent protocols (e.g., cell line viability, incubation time) across studies. Discrepancies may arise from differences in solvent (DMSO vs. aqueous) or concentration ranges .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Collaborative Validation: Reproduce conflicting results in independent labs with controlled variables (e.g., pH, temperature) .
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal: Neutralize sulfonyl chloride byproducts with 10% sodium bicarbonate before disposal .
- Storage: Keep under inert gas (N) at −20°C to prevent amine oxidation .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Intermediate Stabilization: Protect the methanamine group with Boc (tert-butoxycarbonyl) during sulfonylation to prevent side reactions .
- Catalytic Optimization: Use ZnCl or DMAP to accelerate thioglycolic acid coupling steps, as shown in benzimidazole syntheses .
- Process Monitoring: Employ in situ FTIR or TLC to track reaction progress and minimize over-reaction .
Basic: What are the documented biological targets of this compound?
Answer:
While direct data is limited, structurally related sulfonamide-containing amines show activity against:
- Kinases: GPCR kinases (e.g., GRK2) via sulfonyl-moiety-mediated binding .
- Antimicrobial Targets: Thiazolidinone derivatives exhibit inhibition of bacterial enoyl-ACP reductase .
Advanced: How to design a stability study for this compound under physiological conditions?
Answer:
- Buffer Systems: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Sampling Intervals: Analyze via HPLC at 0, 24, 48, and 72 hours to quantify degradation.
- Mass Spectrometry: Identify degradation products (e.g., sulfonic acid derivatives) .
Advanced: What role does the morpholine sulfonyl group play in membrane permeability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
